1-(4-Isobutoxyphenyl)propan-1-one
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Overview
Description
1-(4-Isobutoxyphenyl)propan-1-one is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for 1-(4-Isobutoxyphenyl)propan-1-one is1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3
. This indicates the molecular structure of the compound. The compound has a total of 14 heavy atoms . Physical And Chemical Properties Analysis
1-(4-Isobutoxyphenyl)propan-1-one has a molecular weight of 206.28 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 190.135765193 g/mol . The topological polar surface area of the compound is 17.1 Ų .properties
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFDTNCXZUJPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356750 |
Source
|
Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutoxyphenyl)propan-1-one | |
CAS RN |
354539-62-1 |
Source
|
Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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